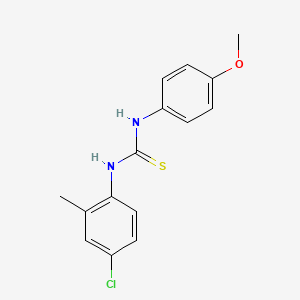
1-(4-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Métodos De Preparación
The synthesis of 1-(4-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)thiourea typically involves the reaction of 4-chloro-2-methylaniline with 4-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Synthetic Route:
- Dissolve 4-chloro-2-methylaniline in ethanol.
- Add 4-methoxyphenyl isothiocyanate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Recrystallize the product from ethanol to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
1-(4-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction:
- Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution:
- The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, potassium permanganate.
- Reducing agents: Lithium aluminum hydride.
- Solvents: Ethanol, methanol, dichloromethane.
Major Products:
- Sulfoxides, sulfones, amines, and substituted thioureas.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a ligand in coordination chemistry.
- Employed in the synthesis of heterocyclic compounds.
Biology:
- Investigated for its antimicrobial and antifungal properties.
- Studied for its potential as an enzyme inhibitor.
Medicine:
- Explored for its potential use in cancer therapy due to its cytotoxic effects on certain cancer cell lines.
- Investigated for its anti-inflammatory properties.
Industry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Employed in the production of rubber chemicals and agricultural chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or cytotoxicity against cancer cells.
Molecular Targets:
- Enzymes involved in cell division and proliferation.
- Proteins involved in inflammatory pathways.
Pathways Involved:
- Inhibition of enzyme activity leading to disruption of cellular processes.
- Modulation of signaling pathways involved in inflammation and cell growth.
Comparación Con Compuestos Similares
- 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)thiourea
- 1-(4-Methylphenyl)-3-(4-methoxyphenyl)thiourea
- 1-(4-Chloro-2-methylphenyl)-3-phenylthiourea
Comparison:
- The presence of the 4-chloro-2-methylphenyl group in 1-(4-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)thiourea imparts unique chemical properties, such as increased hydrophobicity and potential for specific enzyme interactions.
- The methoxy group in the 4-position of the phenyl ring enhances the compound’s ability to participate in hydrogen bonding and other intermolecular interactions.
Propiedades
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c1-10-9-11(16)3-8-14(10)18-15(20)17-12-4-6-13(19-2)7-5-12/h3-9H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKDESINLHJYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5753527.png)

![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-nitrobenzamide](/img/structure/B5753546.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B5753556.png)
![N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B5753562.png)
![2-[(benzylamino)methyl]-4-bromophenol](/img/structure/B5753578.png)

![4-methoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5753595.png)
![(1Z)-N'-{[(3-bromophenyl)carbonyl]oxy}-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5753599.png)
![N-[2-(3-cyclopentylpropanoylamino)phenyl]butanamide](/img/structure/B5753608.png)

